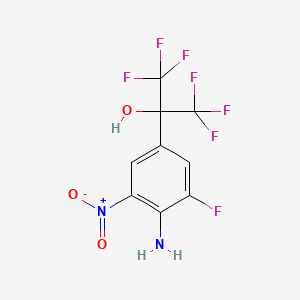

2-(2-oxopyridin-1(2H)-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. This could involve reactions with other chemicals, catalysts used, temperature and pressure conditions, etc .Molecular Structure Analysis

Molecular structure analysis involves the study of the arrangement of atoms in the molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, etc., are often used for this purpose .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include reactions with other chemicals, its behavior under various conditions, etc .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, etc .Aplicaciones Científicas De Investigación

Luminescent Materials

Research has demonstrated that 2-(2-oxopyridin-1(2H)-yl)acetonitrile derivatives can be used to create strongly luminescent heterodinuclear complexes. These complexes exhibit interesting photophysical properties due to their unique structural characteristics, making them potential candidates for applications in luminescent materials and sensors. For example, a study on lanthanide podates with predetermined structural and photophysical properties highlighted the synthesis of heterodinuclear complexes that are strongly luminescent, showing the potential of such compounds in the development of new luminescent materials (Piguet et al., 1996).

Chemosensors

Another application is in the development of highly fluorescent chemosensors for metal ions. A derivative of this compound was synthesized and demonstrated excellent selectivity and sensitivity as a fluorescent enhancement sensor for Zn(2+) ions over other cations in acetonitrile aqueous solution. This indicates its utility in detecting and differentiating metal ions in various environments, including biological systems (Li et al., 2014).

Hyperpolarization Studies

In the realm of NMR spectroscopy, strategies for the hyperpolarization of acetonitrile and related ligands have been explored to enhance signal detection. The application of Signal Amplification by Reversible Exchange (SABRE) to polarize nuclei of weakly interacting ligands opens new avenues for NMR studies, potentially improving sensitivity and resolution in biomolecular NMR and imaging applications (Mewis et al., 2014).

Organic Synthesis

Research into the electrochemical oxidation mechanisms of dihydropyridine derivatives in acetonitrile provides insights into novel pathways for the synthesis of complex organic molecules. Understanding these mechanisms can lead to more efficient synthesis processes, particularly for pharmaceutical compounds (Ludvík et al., 1987).

Metal Ion Sensing and Separation

Compounds related to this compound have been used to create sensors that act both as fluorescence sensors for zinc and cadmium and as colorimetric sensors for cobalt. This dual functionality highlights the versatility of these compounds in environmental monitoring and the selective separation of metal ions (Song et al., 2013).

Mecanismo De Acción

Target of Action

The primary targets of 2-(2-oxopyridin-1(2H)-yl)acetonitrile are the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . These receptors play crucial roles in cell proliferation and angiogenesis, respectively, and are often overexpressed in various types of tumors .

Mode of Action

This compound interacts with its targets (EGFR and VEGFR-2) by inhibiting their activity . This inhibition disrupts the signaling pathways associated with these receptors, leading to changes in cell behavior .

Biochemical Pathways

The compound affects the FGFR signaling pathway , which regulates organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Result of Action

The compound exhibits anti-proliferative activity against certain cancer cell lines . It induces apoptosis (programmed cell death) and inhibits cell proliferation . For instance, it has been shown to increase the apoptosis rate and the S cell accumulation ratio in Caco-2 cells .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that pyridine derivatives, which include 2-(2-oxopyridin-1(2H)-yl)acetonitrile, can interact with various enzymes and proteins . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .

Cellular Effects

Some pyridine derivatives have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cell lines . They can also influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. It is common for the effects of chemical compounds to vary with dosage, with threshold effects often observed at lower doses and toxic or adverse effects occurring at higher doses .

Metabolic Pathways

It is likely that it interacts with various enzymes and cofactors and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized. It is likely that it interacts with various transporters or binding proteins and could potentially influence its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

2-(2-oxopyridin-1-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDWZOINPDAWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20944492 |

Source

|

| Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218920-79-7 |

Source

|

| Record name | (2-Oxopyridin-1(2H)-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20944492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Benzyl-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2839882.png)

![5-(Iodomethyl)-6-oxabicyclo[3.2.1]octane](/img/structure/B2839884.png)

![(Z)-2-amino-3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}-2-butenedinitrile](/img/structure/B2839887.png)

![6-((5-chlorothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2839891.png)

![N-[4-(4-ethylpiperazin-1-yl)phenyl]prop-2-enamide](/img/structure/B2839892.png)

![1-(3-Methoxypropyl)-3-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2839893.png)

![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839899.png)

![methyl 2-[(E)-N'-(benzyloxy)imidamido]thiophene-3-carboxylate](/img/structure/B2839900.png)